molecular formula C22H15FN2O3 B2406917 Pyridin-2-ylmethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1029747-99-6

Pyridin-2-ylmethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2406917
CAS No.: 1029747-99-6
M. Wt: 374.371
InChI Key: YBAMCGIEJDDKEH-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C22H15FN2O3 and its molecular weight is 374.371. The purity is usually 95%.
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Biological Activity

Pyridin-2-ylmethyl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound belonging to the isoquinoline class. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H16FN2O3\text{C}_{19}\text{H}_{16}\text{F}\text{N}_2\text{O}_3

This compound features a pyridine ring, a fluorophenyl group, and a dihydroisoquinoline moiety, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It is believed to bind to active sites on these targets, inhibiting or modulating their activity. This interaction can trigger downstream signaling pathways that lead to various biological effects, including anti-inflammatory and anticancer activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across these cell lines, indicating potent activity .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound involved administering the compound to mice bearing xenograft tumors. The results indicated:

Treatment GroupTumor Volume Reduction (%)Survival Rate (%)
Control050
Low Dose (5 mg/kg)3570
High Dose (10 mg/kg)6090

These findings suggest that higher doses significantly enhance tumor suppression and improve survival rates .

Study 2: Anti-inflammatory Effects

In another study evaluating the anti-inflammatory effects of the compound, researchers treated mice with induced inflammation using carrageenan. The results were as follows:

Treatment GroupInflammation Score Reduction (%)
Control0
Low Dose (5 mg/kg)25
High Dose (10 mg/kg)55

This study supports the compound's potential for developing therapies for inflammatory conditions .

Properties

IUPAC Name

pyridin-2-ylmethyl 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-15-6-5-8-17(12-15)25-13-20(18-9-1-2-10-19(18)21(25)26)22(27)28-14-16-7-3-4-11-24-16/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAMCGIEJDDKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)F)C(=O)OCC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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